

Application Notes and Protocols: 2-Amino-p-cresol Hydrochloride in Analytical Chemistry

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Compound of Interest

Compound Name: 2-Amino-p-cresol Hydrochloride

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Introduction

2-Amino-p-cresol hydrochloride (2-hydroxy-5-methylaniline hydrochloride) is a commercially available analytical reagent.[1] Structurally, it is an aromatic compound containing both a phenolic hydroxyl group and an amino group. This bifunctionality suggests its potential for various applications in analytical chemistry, particularly in the development of colorimetric and spectrophotometric methods. The amino group can be diazotized and coupled to form intensely colored azo dyes, a classic reaction for the quantification of nitrite. The phenolic hydroxyl group, in conjunction with the amino group, can act as a chelating ligand for the determination of metal ions.

Despite its availability as an analytical reagent, detailed application notes for its use are not widely documented in scientific literature. Therefore, this document provides proposed, chemically plausible protocols for the application of **2-amino-p-cresol hydrochloride** in analytical chemistry, based on established chemical reactions of similar compounds. These methods are intended to serve as a starting point for researchers to develop and validate new analytical procedures.

Application Note 1: Spectrophotometric Determination of Nitrite

Principle

This proposed method is based on the diazotization of **2-amino-p-cresol hydrochloride** by nitrite ions in an acidic medium, followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, intensely colored azo dye. The absorbance of the resulting solution is measured spectrophotometrically, and the concentration of nitrite is determined from a calibration curve. This reaction is analogous to the well-established Griess reaction.

Experimental Protocol

1. Reagent Preparation:

- **2-Amino-p-cresol Hydrochloride** Solution (0.1% w/v): Dissolve 0.1 g of **2-amino-p-cresol hydrochloride** in 100 mL of deionized water.
- Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid with deionized water.
- N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.
- Nitrite Stock Solution (100 ppm): Dissolve 0.150 g of sodium nitrite (analytical grade, dried at 110°C for 1 hour) in 1000 mL of deionized water.
- Nitrite Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

2. Calibration Curve Construction:

- Pipette 0.5, 1.0, 2.0, 4.0, and 6.0 mL of the 100 ppm nitrite stock solution into a series of 50 mL volumetric flasks.
- To each flask, add 5 mL of 2 M hydrochloric acid.
- Add 2 mL of the 0.1% **2-amino-p-cresol hydrochloride** solution to each flask and mix well. Allow the reaction to proceed for 5 minutes at room temperature.

- Add 2 mL of the 0.1% NED solution to each flask, mix, and dilute to the mark with deionized water.
- Allow the color to develop for 20 minutes.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}), determined by scanning the spectrum of the highest concentration standard against a reagent blank.
- Prepare a reagent blank using deionized water in place of the nitrite standard and follow the same procedure.
- Plot a graph of absorbance versus nitrite concentration (in ppm).

3. Sample Analysis:

- Take a suitable aliquot of the water sample (filtered if necessary) in a 50 mL volumetric flask.
- Follow steps 2-7 as described for the calibration curve construction.
- Determine the concentration of nitrite in the sample from the calibration curve.

Quantitative Data (Hypothetical)

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	~540 nm
Linear Range	0.1 - 1.2 ppm
Molar Absorptivity (ϵ)	$> 4.0 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$
Limit of Detection (LOD)	$< 0.02 \text{ ppm}$
Limit of Quantification (LOQ)	$< 0.06 \text{ ppm}$
Correlation Coefficient (R^2)	> 0.999

Experimental Workflow Diagram



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Caption: Workflow for the spectrophotometric determination of nitrite.

Application Note 2: Proposed Colorimetric Determination of Iron(III)

Principle

This proposed method utilizes **2-amino-p-cresol hydrochloride** as a chromogenic ligand for the determination of iron(III). In a buffered medium, 2-amino-p-cresol can form a colored complex with Fe(III) ions. The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically. The phenolic hydroxyl and amino groups can potentially form a stable chelate with the metal ion.

Experimental Protocol

1. Reagent Preparation:

- **2-Amino-p-cresol Hydrochloride** Solution (0.5% w/v): Dissolve 0.5 g of **2-amino-p-cresol hydrochloride** in 100 mL of ethanol.
- **Acetate Buffer (pH 5.0)**: Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
- **Iron(III) Stock Solution (100 ppm)**: Dissolve 0.484 g of ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) in deionized water, add a few drops of concentrated hydrochloric acid to

prevent hydrolysis, and dilute to 1000 mL with deionized water.

- Iron(III) Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

2. Calibration Curve Construction:

- Pipette 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 ppm iron(III) stock solution into a series of 25 mL volumetric flasks.
- To each flask, add 5 mL of acetate buffer (pH 5.0).
- Add 2 mL of the 0.5% **2-amino-p-cresol hydrochloride** solution to each flask and mix well.
- Dilute to the mark with deionized water.
- Allow the solution to stand for 15 minutes for complete color development.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}) against a reagent blank.
- Prepare a reagent blank using deionized water in place of the iron(III) standard and follow the same procedure.
- Plot a graph of absorbance versus iron(III) concentration (in ppm).

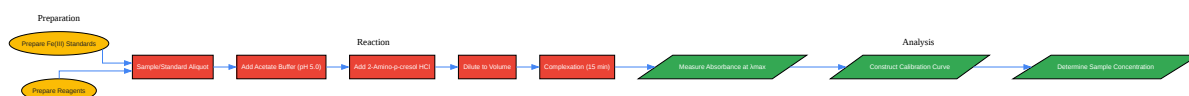
3. Sample Analysis:

- Take a suitable aliquot of the sample (pre-treated to ensure iron is in the +3 oxidation state and to remove interferences if necessary) in a 25 mL volumetric flask.
- Follow steps 2-7 as described for the calibration curve construction.
- Determine the concentration of iron(III) in the sample from the calibration curve.

Quantitative Data (Hypothetical)

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	~480 nm
Linear Range	4 - 32 ppm
Molar Absorptivity (ϵ)	$\sim 1.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$
Limit of Detection (LOD)	< 0.5 ppm
Limit of Quantification (LOQ)	< 1.5 ppm
Correlation Coefficient (R^2)	> 0.998

Experimental Workflow Diagram



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References

- 1. exsyncorp.com [exsyncorp.com]
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